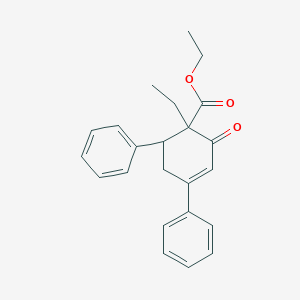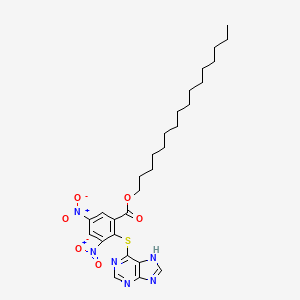
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with nitro groups and a purinylsulfanyl moiety, making it a subject of interest in both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a benzoate derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the purinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the esterification of the benzoate with hexadecanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and purinylsulfanyl moiety play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s lipophilic hexadecyl chain facilitates its incorporation into lipid membranes, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
Hexadecyl 3,5-dinitrobenzoate: Lacks the purinylsulfanyl group, resulting in different biological activities.
Hexadecyl 2-(7H-purin-6-ylsulfanyl)benzoate: Lacks the nitro groups, affecting its reactivity and mechanism of action.
Hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate: A reduced form with amine groups instead of nitro groups, leading to different chemical and biological properties.
Propiedades
Número CAS |
59921-63-0 |
|---|---|
Fórmula molecular |
C28H38N6O6S |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)22-17-21(33(36)37)18-23(34(38)39)25(22)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
Clave InChI |
ICLGESMTMDAOGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


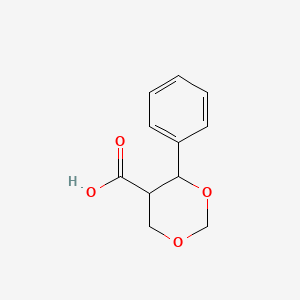
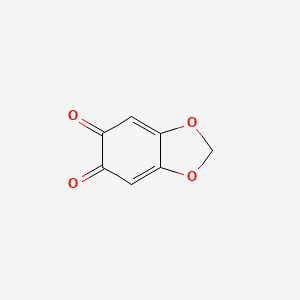

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
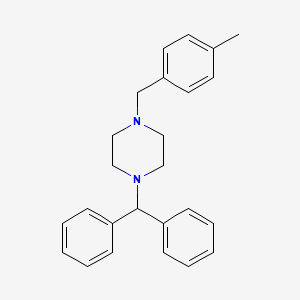

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

